1-(2,5-Dichlorobenzyl)cyclopropan-1-amine
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Overview
Description
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine
- 1-(3,5-Dichlorobenzyl)cyclopropan-1-amine
- 1-(2,5-Dichlorophenyl)cyclopropan-1-amine
Uniqueness
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct structural and functional properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-1-2-9(12)7(5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
BTGHWIKWENWIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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